molecular formula C15H16N4O3S B2788444 6-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)-3,4-dihydroquinolin-2(1H)-one CAS No. 2034585-64-1

6-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)-3,4-dihydroquinolin-2(1H)-one

Cat. No.: B2788444
CAS No.: 2034585-64-1
M. Wt: 332.38
InChI Key: OPADHVUVGKJNOU-UHFFFAOYSA-N
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Description

6-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)-3,4-dihydroquinolin-2(1H)-one is an intriguing compound with diverse applications across several scientific domains, including chemistry, biology, and medicine. This compound is characterized by its complex structure, incorporating sulfonyl and quinoline moieties, making it a subject of interest for researchers exploring novel biochemical pathways and therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)-3,4-dihydroquinolin-2(1H)-one typically involves multi-step organic reactions. Starting from readily available raw materials, the process usually includes the formation of the pyrazolo[1,5-a]pyrazine ring system, followed by sulfonylation and subsequent cyclization to form the dihydroquinolinone ring.

Key reaction steps might include:

  • Formation of pyrazolo[1,5-a]pyrazine: : Utilizing hydrazine derivatives and pyrazine rings through cyclization reactions under controlled conditions.

  • Sulfonylation: : Introducing the sulfonyl group via sulfonyl chlorides in the presence of bases like pyridine or triethylamine.

  • Cyclization: : Finalizing the structure through intramolecular cyclization involving conditions like elevated temperatures and catalysts.

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by employing continuous flow techniques, allowing for better control over reaction conditions and yields. This might include:

  • Flow reactors: : Ensuring consistent reaction parameters, leading to higher efficiency and scalability.

  • Catalysts and reagents: : Using specialized catalysts to enhance reaction rates and selectivity, minimizing by-products and ensuring higher purity of the final product.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation and Reduction: : The compound may undergo oxidation to form sulfoxides or sulfones. Conversely, reduction can target the quinolinone or sulfonyl moieties under specific conditions.

  • Substitution Reactions: : Various nucleophilic or electrophilic substitution reactions are feasible, particularly at positions with electron-withdrawing groups.

  • Hydrolysis and Condensation: : Under acidic or basic conditions, hydrolysis of the sulfonyl or other sensitive groups can occur. Condensation reactions might be used to link the compound with other functional groups.

Common Reagents and Conditions

  • Oxidizing agents: : Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

  • Reducing agents: : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

  • Substitution reagents: : Alkyl halides, aryl halides, under base or acidic catalysis

Major Products Formed

  • Sulfoxides and Sulfones: : Through oxidation

  • Reduced Amines and Alcohols: : Through reduction

  • Substituted Quinolinones: : Via nucleophilic/electrophilic substitution

Scientific Research Applications

This compound serves several roles in scientific research:

  • Chemistry: : Investigating new synthetic pathways and reaction mechanisms.

  • Biology: : Studying its effects on cellular pathways and enzyme inhibition.

  • Medicine: : Potential therapeutic applications in treating diseases due to its biological activity.

  • Industry: : Use as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar compounds might include:

  • 6-((6,7-dihydropyrazolo[1,5-a]pyrazin-3-yl)sulfonyl)-3,4-dihydroquinolin-2(1H)-one: : A positional isomer.

  • 6-((6,7-dihydropyrazolo[1,5-a]pyrimidin-5-yl)sulfonyl)-3,4-dihydroquinolin-2(1H)-one: : With a pyrimidine ring.

  • 6-((pyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)-3,4-dihydroquinolin-2(1H)-one: : Without the dihydro group.

Highlighting Uniqueness

What makes 6-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)-3,4-dihydroquinolin-2(1H)-one unique is its specific combination of the sulfonyl and dihydroquinolinone moieties, providing distinct reactivity and potential biological activities not seen in its analogues.

Properties

IUPAC Name

6-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-ylsulfonyl)-3,4-dihydro-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O3S/c20-15-4-1-11-9-13(2-3-14(11)17-15)23(21,22)18-7-8-19-12(10-18)5-6-16-19/h2-3,5-6,9H,1,4,7-8,10H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPADHVUVGKJNOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=C(C=C2)S(=O)(=O)N3CCN4C(=CC=N4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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